1H-Imidazo[4,5-d]pyridazine-4,7-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-imidazo[4,5-d]pyridazine-4,7-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c6-4-2-3(9-1-8-2)5(7)11-10-4/h1H,(H2,6,10)(H2,7,11)(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLCZSAOYUCVKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NN=C2N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212705 | |
| Record name | 1H-Imidazo(4,5-d)pyridazine-4,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6332-57-6 | |
| Record name | 1H-Imidazo(4,5-d)pyridazine-4,7-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006332576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC26707 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26707 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazo(4,5-d)pyridazine-4,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Imidazo(4,5-d)pyridazine-4,7-diamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JL2Q8QPG8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Strategies for 1h Imidazo 4,5 D Pyridazine 4,7 Diamine
Classical Synthetic Approaches to the Core Scaffold
The traditional synthesis of the imidazo[4,5-d]pyridazine ring system relies on fundamental reactions in heterocyclic chemistry, typically involving the sequential construction of the fused rings from simpler precursors.
Condensation Reactions from Pyridazine (B1198779) and Imidazole (B134444) Precursors
A foundational strategy for building the imidazole ring onto a pre-existing pyridazine core involves the condensation of an ortho-diaminopyridazine with a one-carbon electrophile. For the synthesis of the imidazo[4,5-d]pyridazine scaffold, this would begin with a 4,5-diaminopyridazine derivative. The imidazole ring is then formed by reaction with reagents such as formic acid, triethyl orthoformate, or formamide, which provide the final carbon atom of the imidazole ring. mdpi.com
For instance, the cyclization of a 4,5-diaminopyridazine with formic acid under reflux conditions is a common method to yield the corresponding 1H-imidazo[4,5-d]pyridazine. mdpi.com The specific substituents on the starting pyridazine will determine the final substitution pattern on the bicyclic product.
Multi-Step Synthesis from Trichloro- or Aminopyridazines
A more versatile and frequently employed route involves a multi-step synthesis starting from more readily available, substituted pyridazines. A highly plausible pathway to 1H-Imidazo[4,5-d]pyridazine-4,7-diamine proceeds via a key intermediate, 4,7-dichloro-1H-imidazo[4,5-d]pyridazine . uni.lu
The synthesis can be envisioned as follows:
Formation of the Dihydroxy Intermediate : The synthesis may start from a precursor like pyridazine-4,5-dicarboxylic acid, which can be cyclized with a nitrogen source to form the imidazole ring, leading to 1H-Imidazo[4,5-d]pyridazine-4,7-diol (which exists in the tautomeric dione (B5365651) form). cymitquimica.com
Chlorination : The resulting diol/dione is then treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to convert the hydroxyl/oxo groups into chloro groups. This type of transformation is standard in heterocyclic chemistry, for example, in the synthesis of 4,7-dichloroquinoline. orgsyn.org This step yields the crucial 4,7-dichloro-1H-imidazo[4,5-d]pyridazine . uni.lu
Diamination : The final step is a nucleophilic aromatic substitution (SNAr) reaction where the two chlorine atoms are displaced by amino groups. This is achieved by heating the dichloro intermediate with an ammonia (B1221849) source, such as ammonia in a sealed tube or ammonium (B1175870) hydroxide, often in a solvent like ethanol (B145695).
This multi-step approach offers the advantage of building complexity systematically and allowing for the introduction of the desired amino functionalities at a late stage.
Cyclocondensation Reactions
Cyclocondensation reactions involve the formation of the bicyclic system in a more convergent manner. One such strategy involves constructing the pyridazine ring onto a pre-formed, appropriately substituted imidazole. For example, a 4,5-dicyanoimidazole (B129182) can serve as a key precursor. Reaction of this dinitrile with hydrazine (B178648) hydrate (B1144303) would lead to the formation of the six-membered pyridazine ring through intramolecular cyclization, directly yielding the this compound. This method is analogous to syntheses of other fused pyridazines from ortho-dinitrile precursors. researchgate.net
Novel and Green Synthetic Methodologies
Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and environmentally benign processes. These include catalytic methods and the use of alternative energy sources like microwave irradiation.
Catalytic Approaches (e.g., Acid Catalysis, Transition Metal Catalysis)
Catalysis plays a pivotal role in enhancing the efficiency of synthesizing imidazopyridazine scaffolds.
Acid Catalysis : The condensation and cyclization steps, such as the reaction of a diaminopyridazine with an orthoformate, are often catalyzed by acids. While traditional methods use strong mineral acids, modern approaches may employ solid acid catalysts or Lewis acids like ytterbium triflate, which can offer advantages in terms of milder conditions and easier work-up. mdpi.com
Transition Metal Catalysis : Transition metals, particularly palladium and copper, are instrumental in the C-N bond-forming reactions required for these scaffolds. nih.gov The final diamination step of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine can be significantly improved using palladium- or copper-catalyzed cross-coupling reactions. These catalysts facilitate the amination under milder conditions and with a broader range of amine substrates compared to traditional SNAr reactions, often resulting in higher yields. organic-chemistry.org
| Catalyst Type | Typical Reagents | Advantages | Reference |
|---|---|---|---|
| Acid Catalysis | p-TSA, Yb(OTf)₃, HCl | Accelerates condensation/cyclization steps. | mdpi.comacs.org |
| Palladium Catalysis | Pd(OAc)₂, XPhos/Buchwald ligands | High efficiency for C-N coupling, mild conditions. | organic-chemistry.org |
| Copper Catalysis | CuI, Cu(OAc)₂ | Cost-effective alternative to palladium for C-N amination. | nih.govorganic-chemistry.org |
Microwave-Assisted Syntheses
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. asianpubs.org The high temperatures and pressures achievable in a dedicated microwave reactor can dramatically reduce reaction times from hours to minutes. nih.govnih.gov
Nearly all the classical synthetic steps for preparing this compound can be adapted for microwave conditions.
Microwave-Assisted Condensation/Cyclization : The formation of the imidazole ring via condensation can be expedited using microwave heating, often leading to higher yields and cleaner products. rsc.org
Microwave-Assisted Amination : The final nucleophilic substitution step on the dichloro-intermediate is particularly well-suited for microwave assistance. The rapid heating can overcome the activation energy for the substitution, facilitating the formation of the diamine product efficiently. nih.gov
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Advantage of Microwave |
|---|---|---|---|
| Condensation | Several hours | 5-30 minutes | Drastic reduction in reaction time |
| Cyclization | Hours to days | 10-60 minutes | Improved yields, faster optimization |
| SNAr Amination | Several hours | 15-45 minutes | Higher throughput, can enable difficult substitutions |
Tandem Reaction Sequences for Scaffold Construction
One prominent approach is the use of multicomponent reactions (MCRs). For instance, the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) provides a direct route to imidazo-fused heterocycles. beilstein-journals.org An analogous strategy for the imidazo[4,5-d]pyridazine system would involve the condensation of a suitable aminopyridazine, an aldehyde, and an isocyanide. nih.gov This reaction can be catalyzed by Lewis acids like iodine, which activates the initially formed imine for a subsequent [4+1] cycloaddition with the isocyanide to construct the imidazole ring. nih.gov
Another powerful tandem strategy involves cycloaddition reactions. The inverse-electron-demand Diels-Alder reaction between an electron-deficient tetrazine and a pyrimidine (B1678525) derivative can be used to form the pyridazine ring in a single step, which can then be further elaborated. researchgate.net A reported synthesis of pyrimido[4,5-d]pyridazines from pyrimidines and tetrazines proceeds through a complex, regioselective tandem pathway without the need for a hetaryne intermediate. researchgate.net
Palladium-catalyzed reactions also offer a robust platform for tandem scaffold construction. A method for synthesizing imidazo[4,5-b]pyridines and -pyrazines involves a Pd-catalyzed amidation of a 2-chloro-3-amino-heterocycle, which is followed by an in situ cyclization and dehydration in the same vessel to yield the final fused-ring product. organic-chemistry.org This approach provides rapid access to a variety of substituted products and could be adapted for the imidazo[4,5-d]pyridazine core. organic-chemistry.orgresearchgate.net
| Tandem Strategy | Key Reaction Type | Reactants (Conceptual) | Catalyst/Conditions | Reference |
| Multicomponent Reaction | [4+1] Cycloaddition | Aminopyridazine, Aldehyde, Isocyanide | Iodine (Lewis Acid) | nih.gov |
| Cycloaddition Cascade | Inverse-Demand Diels-Alder | Hetaryl Halide, Tetrazine | Basic Conditions | researchgate.net |
| Catalytic Cascade | Pd-catalyzed Amidation/Cyclization | Chloro-diaminopyridazine, Primary Amide | Pd catalyst, Ligand, Base | organic-chemistry.org |
Environmentally Benign Solvent Systems in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds. This involves the use of non-toxic, renewable solvents, and reaction conditions that minimize energy consumption and waste generation.
A notable development is the use of phosphotungstic acid (HPW) as a cheap, non-toxic, and thermally stable Brønsted acid catalyst for synthesizing imidazo[1,2-a]pyridines in ethanol under microwave heating. beilstein-journals.org This method provides high yields in short reaction times with a low catalyst loading. beilstein-journals.org The choice of solvent is critical; studies show that while methanol (B129727) and ethanol give excellent results, other solvents can lead to significantly lower yields. beilstein-journals.org
| Solvent | Yield (%) | Catalyst | Conditions | Reference |
| Ethanol | 99 | HPW (2 mol%) | 120 °C, 30 min (µw) | beilstein-journals.org |
| Methanol | 88 | HPW (2 mol%) | 120 °C, 30 min (µw) | beilstein-journals.org |
| Acetonitrile (B52724) | 64 | HPW (2 mol%) | 120 °C, 30 min (µw) | beilstein-journals.org |
| Dichloromethane | <5 | HPW (2 mol%) | 120 °C, 30 min (µw) | beilstein-journals.org |
| Toluene | <5 | HPW (2 mol%) | 120 °C, 30 min (µw) | beilstein-journals.org |
Water is another exemplary green solvent. "On-water" reactions, where insoluble reactants are vigorously stirred in water, can lead to dramatic rate accelerations. An efficient, one-pot, multi-component synthesis of benzo[c]pyrazolo nih.govresearchgate.netnaphthyridines has been developed using water as the solvent, avoiding the need for any catalyst. nih.gov This strategy involves a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization. nih.gov Furthermore, solvent-free conditions, such as heating the reactants directly on a sand bath, represent the ultimate green approach by completely eliminating the solvent. researchgate.net
Regioselective Synthesis of this compound
Regioselectivity is a critical challenge in the synthesis of N-heterocycles with multiple potential reaction sites. For the 1H-imidazo[4,5-d]pyridazine scaffold, substitution can occur on several nitrogen atoms of the imidazole or pyridazine rings. The synthesis of the target 4,7-diamine compound likely proceeds via amination of a key intermediate, 4,7-dichloro-1H-imidazo[4,5-d]pyridazine. Therefore, controlling the regiochemistry during the initial construction of the fused ring system is paramount.
Research on the synthesis of imidazo[4,5-d]pyridazine nucleosides provides significant insight into achieving regiocontrol. scilit.com The site of glycosylation was found to be highly dependent on the presence or absence of protecting groups on the pyridazine ring nitrogen. When the parent compound, imidazo[4,5-d]pyridazin-4(5H)-one, is subjected to ribosylation, substitution occurs at the N-6 position of the pyridazine ring. scilit.com However, by introducing a bulky benzyloxymethyl (BOM) protecting group at the N-5 position, the reaction is redirected to the imidazole ring, yielding a separable mixture of N-1 and N-3 substituted isomers. scilit.com This demonstrates that steric hindrance can effectively block certain positions and direct incoming electrophiles to other available nitrogen atoms.
| Starting Material | Reaction | Site of Substitution | Outcome | Reference |
| Imidazo[4,5-d]pyridazin-4(5H)-one | Vorbrüggen Ribosylation | N-6 (pyridazine ring) | Single regioisomer | scilit.com |
| 5-(Benzyloxymethyl)imidazo[4,5-d]pyridazin-4(5H)-one | Vorbrüggen Ribosylation | N-1 and N-3 (imidazole ring) | Separable mixture of regioisomers | scilit.com |
Modern catalytic methods also offer precise regiocontrol. Palladium-catalyzed amidation reactions have been developed for the regioselective synthesis of N1-substituted imidazo[4,5-b]pyridines. organic-chemistry.org This is achieved by coupling 2-chloro-3-amino-pyridines with primary amides, followed by in situ cyclization, a method that provides selective access to isomers that are often difficult to obtain through other routes. organic-chemistry.org
Total Synthesis Considerations for Complex Analogs Bearing the Imidazo[4,5-d]pyridazine Core
The total synthesis of complex analogs built upon the imidazo[4,5-d]pyridazine core requires a flexible and robust strategy that allows for the introduction of diverse substituents at various positions. A common and effective approach involves the initial synthesis of a versatile, centrally important intermediate that can be systematically functionalized.
A frequent starting point is the di-hydroxy derivative, 1H-imidazo[4,5-d]pyridazine-4,7-diol, which exists in tautomeric equilibrium with 1H-imidazo[4,5-d]pyridazine-4,7-dione. cymitquimica.com This dione can be synthesized from appropriate pyridazine precursors. The crucial step in many synthetic routes is the conversion of this diol/dione into the highly reactive 4,7-dichloro-1H-imidazo[4,5-d]pyridazine intermediate. This transformation is typically accomplished using a strong chlorinating agent such as phosphoryl chloride (POCl₃), a method also employed in the synthesis of related intermediates like 4,7-dichloroquinoline. wikipedia.orgresearchgate.net
This di-chloro platform is an exceptionally valuable synthon because the chlorine atoms can be selectively displaced by a wide array of nucleophiles, including amines, alcohols, and thiols, to generate a library of complex analogs. For example, the synthesis of various 6-substituted imidazo[4,5-d]pyridazin-7-ones demonstrates this principle. clockss.org Starting from a 4-(2,4-Dichlorophenyl)-2-ethyl-1-(1-ethylpropyl)imidazo[4,5-d]pyridazin-7-one precursor, reaction with hydrazine or methylhydrazine allows for the introduction of different substituents at the N-6 position of the pyridazine ring, leading to complex and diverse final products. clockss.org
| Precursor | Reagent | Position of Substitution | Product | Reference |
| 4-(2,4-Dichlorophenyl)-2-ethyl-1-(1-ethylpropyl)imidazo[4,5-d]pyridazin-7-one | Hydrazine | N-6 | 6-Amino analog | clockss.org |
| 4-(2,4-Dichlorophenyl)-2-ethyl-1-(1-ethylpropyl)imidazo[4,5-d]pyridazin-7-one | Methylhydrazine | N-6 | 6-Methylamino analog | clockss.org |
This strategic approach—building a core scaffold, converting it to a reactive intermediate, and then diversifying it—is a cornerstone of medicinal chemistry and is essential for exploring the structure-activity relationships of novel compounds based on the imidazo[4,5-d]pyridazine core.
Derivatization and Functionalization of 1h Imidazo 4,5 D Pyridazine 4,7 Diamine
Strategies for N-Functionalization
N-functionalization targets the various nitrogen atoms within the 1H-Imidazo[4,5-d]pyridazine-4,7-diamine structure. This includes the nitrogen atoms of the imidazole (B134444) ring, the pyridazine (B1198779) ring, and the exocyclic amino groups. Such modifications are fundamental for altering the electronic properties and steric profile of the molecule.
Alkylation and acylation are common methods for functionalizing the nitrogen atoms within the heterocyclic rings. In structures analogous to imidazo[4,5-d]pyridazine, such as imidazo[4,5-b]pyridines, alkylation often results in a mixture of regioisomers. For instance, the alkylation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine can occur on the nitrogen atoms at both position 3 (N3) and position 4 (N4), leading to the formation of two distinct products. mdpi.com This highlights a key challenge in the N-functionalization of such fused systems: controlling the regioselectivity of the reaction. The specific site of functionalization can be influenced by factors like the choice of solvent, base, and the nature of the alkylating or acylating agent. Theoretical studies on related tautomeric systems suggest that the stability of the resulting product can direct the reaction towards a preferred isomer. mdpi.com
The reaction of 2,3-diaminopyridine (B105623) with carboxylic acids or their derivatives is a foundational method for forming the imidazo[4,5-b]pyridine ring system, a close structural relative of the imidazo[4,5-d]pyridazine core. mdpi.com This condensation demonstrates the reactivity of the ring nitrogens and serves as a basis for understanding subsequent functionalization reactions.
Beyond simple alkyl and acyl groups, a variety of substituents can be attached to the nitrogen atoms to create diverse molecular architectures. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds and are widely used in the synthesis of complex nitrogen-containing heterocycles. researchgate.netmdpi.com While typically used to form an arylamine from an aryl halide and an amine, the principles can be adapted to functionalize the amino groups of this compound or to attach nitrogen-based substituents to a pre-functionalized carbon on the ring. The use of enolizable heterocycles as coupling partners in Buchwald-Hartwig reactions has been shown to generate a wide array of medicinally relevant imidazo[4,5-b]pyridine analogues. mdpi.com This strategy could be applied to introduce complex heterocyclic moieties onto the this compound scaffold via its nitrogen atoms.
Strategies for C-Functionalization
C-functionalization involves the introduction of substituents at the carbon positions of the imidazo[4,5-d]pyridazine ring system. This is a key strategy for extending the molecular framework and introducing new functional groups.
The carbon atoms of the imidazo[4,5-d]pyridazine core, particularly the C2 position of the imidazole ring, are common targets for functionalization. Direct C-H functionalization is an increasingly popular, atom-economical strategy for introducing substituents without the need for pre-functionalized starting materials like haloarenes. nih.govnih.gov In related imidazo[1,2-a]pyridine (B132010) systems, visible light-induced C-H functionalization has been used to introduce groups like trifluoromethyl radicals or to achieve aminoalkylation at the C3 position. nih.gov
Another approach involves condensation reactions. For example, substituted 1H-imidazo[4,5-b]pyridine derivatives can be synthesized from 2,3-diaminopyridine and various aldehydes in a one-step air oxidative cyclocondensation reaction. mdpi.com By varying the aldehyde, this method allows for the direct introduction of diverse substituents at the C2 position. Similarly, microwave-assisted synthesis using carboxylic acids and supported on silica (B1680970) gel provides a rapid route to C2-substituted imidazo[4,5-b]pyridines. mdpi.com These methods demonstrate the feasibility of introducing a wide range of aryl, heteroaryl, and alkyl groups at the carbon positions of the core structure.
Palladium-catalyzed cross-coupling reactions are indispensable for the C-functionalization of heterocyclic cores. mdpi.com The Suzuki-Miyaura reaction, in particular, is a versatile method for forming C-C bonds by coupling a halogenated heterocycle with a boronic acid or ester. nih.gov This reaction is highly effective for the functionalization of pyridazine derivatives and other related heterocycles. nih.gov It tolerates a wide variety of functional groups and employs readily available reagents, making it suitable for creating large libraries of compounds. nih.gov
For the imidazo[4,5-d]pyridazine system, a halogen atom (e.g., chlorine or bromine) would first be installed at a specific carbon position (e.g., C2, C4, or C7). This halogenated intermediate can then undergo a Suzuki-Miyaura reaction with various arylboronic or alkylboronic acids to yield the corresponding functionalized product. Research on the related imidazo[4,5-b]pyridine core has shown that Suzuki-Miyaura cross-coupling is compatible with a broad spectrum of electron-rich, electron-poor, and heteroarylboronic acids. mdpi.com The Buchwald-Hartwig amination is another critical cross-coupling reaction used to form C-N bonds, enabling the introduction of amine-based substituents at carbon positions. researchgate.net
Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions on Pyridine (B92270)/Pyridazine Scaffolds
| Reaction Type | Catalyst | Ligand | Base | Solvent | Application Example | Citation |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | Monophosphine ligands (e.g., JagPhos) or others (e.g., SPhos) | K₂CO₃, Na₂CO₃, KOAc | DME/Ethanol (B145695)/Water, Dioxane | Functionalization of pyridazines with (hetero)aromatic moieties. | researchgate.netmdpi.comnih.gov |
| Buchwald-Hartwig | Pd₂(dba)₃ | Bidentate phosphine (B1218219) ligands (e.g., BINAP, Xantphos) | NaOtBu, K₃PO₄ | Toluene, Dioxane | Amination of (hetero)aryl halides. | mdpi.comresearchgate.net |
| C-H Alkenylation | Pd(OAc)₂ / CuI | Phenanthroline | tBuOLi | Dioxane (Microwave) | Direct alkenylation of the C2 position of 3H-imidazo[4,5-b]pyridine. | mdpi.com |
Multi-Component Reactions for Structural Diversification
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product that incorporates most or all of the atoms of the starting materials. nih.gov MCRs are valued for their operational simplicity, high atom economy, and ability to rapidly generate structural diversity, making them powerful tools in medicinal chemistry. nih.govmdpi.com
While specific MCRs involving this compound are not extensively documented, the application of MCRs to related heterocyclic systems provides a clear blueprint for potential diversification strategies. The Groebke–Blackburn–Bienaymé reaction (GBB-3CR), a three-component reaction between an aldehyde, an amidine, and an isocyanide, is a highly effective method for synthesizing imidazo[1,2-a]pyridines and related imidazopyrazines and imidazopyridazines. mdpi.comresearchgate.net This reaction can be performed under sustainable conditions using green solvents. researchgate.net
Another example is the three-component aza-Friedel–Crafts reaction, which has been used for the C3-alkylation of imidazo[1,2-a]pyridines by combining the heterocycle, an aldehyde, and an amine. mdpi.com Furthermore, four-component reactions have been developed to synthesize complex pyrazole-annulated systems, demonstrating the power of MCRs to build intricate molecular scaffolds in a single step. nih.govrsc.org These established MCR methodologies could be adapted to use this compound or its derivatives as one of the core components, enabling the rapid assembly of novel and complex molecules.
Table 2: Examples of Multi-Component Reactions for Heterocycle Synthesis
| Reaction Name | Components | Product Scaffold | Key Features | Citation |
|---|---|---|---|---|
| Groebke–Blackburn–Bienaymé | Amidine (e.g., 2-aminopyridine), Aldehyde, Isocyanide | Imidazo[1,2-a]pyridines | Efficient access to fused imidazole systems; compatible with green solvents. | mdpi.comresearchgate.net |
| Aza-Friedel–Crafts | Imidazo[1,2-a]pyridine, Aldehyde, Amine | C3-alkylated Imidazo[1,2-a]pyridines | Lewis acid-catalyzed; high atom economy and good functional group tolerance. | mdpi.com |
| Four-Component Reaction | Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine (B178648) Hydrate (B1144303) | 1,4-Dihydropyrano[2,3-c]pyrazoles | Taurine-catalyzed reaction in water; provides access to densely functionalized systems. | nih.gov |
Combinatorial Chemistry Approaches for Imidazo[4,5-d]pyridazine Analog Libraries
The assembly of diverse molecular libraries around a core scaffold is a cornerstone of modern drug discovery and chemical biology. For the this compound core, combinatorial and parallel synthesis strategies are pivotal for the systematic exploration of the chemical space and the identification of structure-activity relationships (SAR). While specific literature on large-scale combinatorial libraries of this exact diamine is not extensively detailed, the principles can be inferred from methodologies applied to structurally related imidazopyridazine and imidazopyridine systems, which are frequently investigated as kinase inhibitors. nih.govnih.govsemanticscholar.org
A common strategy for building such libraries involves a multi-step synthetic sequence where diversity is introduced at specific positions on the heterocyclic core. This can be achieved through both solid-phase and solution-phase parallel synthesis. An efficient one-step route for creating fluoroalkyl-azabenzimidazoles through the condensation of fluorinated carboxylic acids and pyridinediamines has been noted for its potential application in parallel synthesis due to its high yields and operational simplicity. mdpi.com
A hypothetical combinatorial approach for generating a library of this compound analogs could be designed starting from a suitable precursor, such as a dichlorinated imidazopyridazine. This precursor can then be subjected to parallel reactions with a diverse set of amines to introduce variety at the 4- and 7-positions. Subsequent functionalization of the imidazole nitrogen or the exocyclic amino groups would further expand the library.
For instance, a library of 3,6-disubstituted imidazo[1,2-b]pyridazine (B131497) derivatives was synthesized to screen for new kinase inhibitors. nih.gov This approach highlights the utility of creating a focused library to explore the SAR of a particular scaffold. Similarly, the development of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors involved the synthesis of analogs with various substituted phenyl and pyridine rings at the C3 position and different indazole derivatives. nih.gov
Below is a representative table illustrating a potential combinatorial library design for this compound derivatives, based on common diversification strategies.
| Scaffold Position | Building Block/Reagent Type | Potential Diversity Elements |
| C4-amino | Primary and Secondary Amines | Alkylamines, arylamines, heteroarylamines |
| C7-amino | Primary and Secondary Amines | Alkylamines, arylamines, heteroarylamines |
| N1/N3-imidazole | Alkylating/Arylating Agents | Alkyl halides, benzyl (B1604629) halides, arylboronic acids |
| Exocyclic Amines | Acylating/Sulfonylating Agents | Acid chlorides, sulfonyl chlorides, isocyanates |
This systematic approach allows for the generation of a large number of discrete compounds, each with unique structural features, which can then be screened for desired biological activities. The data from such screenings are invaluable for developing a comprehensive understanding of the SAR for the this compound scaffold.
Chemo- and Regioselectivity in Derivatization Reactions
The derivatization of the this compound core presents interesting challenges and opportunities regarding chemo- and regioselectivity. The molecule possesses multiple reactive sites: the two nitrogen atoms within the imidazole ring (N1 and N3), and the two exocyclic amino groups at positions C4 and C7. The differential reactivity of these sites can be exploited to achieve selective functionalization.
Alkylation Reactions:
In alkylation reactions, the regioselectivity is often influenced by both electronic and steric factors. For the related imidazo[4,5-b]pyridine scaffold, alkylation can lead to a mixture of N1 and N3 isomers, and in some cases, even N4 substitution. mdpi.com For this compound, the relative nucleophilicity of the imidazole nitrogens and the exocyclic amino groups will dictate the initial site of alkylation. Under basic conditions, deprotonation of the imidazole ring would likely enhance its nucleophilicity, favoring N-alkylation. The specific ratio of N1 to N3 alkylation would depend on the steric hindrance imposed by substituents and the specific reaction conditions. Studies on the N-alkylation of the 1H-indazole scaffold have shown that the choice of base and solvent can significantly influence the regioisomeric distribution. beilstein-journals.org
Acylation Reactions:
Acylation reactions, typically employing acid chlorides or anhydrides, are expected to preferentially occur on the more nucleophilic exocyclic amino groups rather than the imidazole ring nitrogens, which are part of an aromatic system. The chemoselectivity between the C4- and C7-amino groups would be subtle and potentially influenced by the electronic effects of the fused ring system. It is plausible that one amino group may exhibit slightly higher nucleophilicity than the other, allowing for selective mono-acylation under carefully controlled conditions (e.g., using a limited amount of the acylating agent at low temperatures). A study on the selective C-acylation of 2-aminoimidazo[1,2-a]pyridine demonstrated that acylation occurs selectively at the C3 position of the imidazole ring, highlighting the nuanced reactivity of such systems. ibmmpeptide.com
The following table summarizes the expected selectivity in derivatization reactions of this compound based on general principles and findings from related heterocyclic systems.
| Reaction Type | Reagent | Expected Primary Site of Reaction | Factors Influencing Selectivity | Supporting Evidence from Related Systems |
| Alkylation | Alkyl Halide | Imidazole Nitrogen (N1 or N3) | Basicity, solvent polarity, steric hindrance. beilstein-journals.org | Alkylation of imidazo[4,5-b]pyridines yields N1, N3, and N4 regioisomers. mdpi.com |
| Acylation | Acid Chloride | Exocyclic Amino Group (C4 or C7) | Nucleophilicity of amino groups, stoichiometry of reagents. | Selective C-acylation at C3 of 2-aminoimidazo[1,2-a]pyridine. ibmmpeptide.com |
| Suzuki Coupling | Arylboronic Acid | Pre-functionalized Halogen Position | Presence of a suitable leaving group (e.g., Cl, Br) on the pyridazine ring. | Synthesis of 3,6-disubstituted imidazo[1,2-b]pyridazines. nih.gov |
Structural Elucidation and Theoretical Studies of 1h Imidazo 4,5 D Pyridazine 4,7 Diamine and Its Derivatives
Advanced Spectroscopic Characterization Techniques for Structural Assignment
Spectroscopic methods are fundamental to the structural elucidation of novel compounds. Techniques such as NMR, Mass Spectrometry, and Infrared Spectroscopy offer detailed insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of imidazo[4,5-d]pyridazine derivatives. nih.gov One-dimensional (1D) ¹H and ¹³C NMR spectra provide information about the chemical environment of hydrogen and carbon atoms, respectively, while two-dimensional (2D) techniques like gHMQC and gHMBC reveal correlations between them, confirming the molecular skeleton. nih.gov
For imidazo[4,5-d]pyridazine systems, ¹H NMR spectra typically show signals for the imidazole (B134444) proton and the amine protons. In derivatives, the chemical shifts of protons are influenced by the nature and position of substituents. For instance, in related pyridazine (B1198779) derivatives, protons of the pyridazine ring appear in the aromatic region, while exchangeable amine (NH) protons can be confirmed by D₂O exchange. nih.gov
¹³C NMR spectroscopy complements the proton data, with characteristic chemical shifts for the carbon atoms of the fused heterocyclic rings. researchgate.net The positions of these signals are sensitive to the electronic effects of substituents on the ring system. mdpi.com The complete assignment of ¹H and ¹³C NMR spectra is often achieved using a combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC. researchgate.net
Table 1: Typical NMR Data for Related Pyridazine Heterocycles This table is illustrative, based on data for related pyridazine and imidazopyridine structures. Specific shifts for 1H-Imidazo[4,5-d]pyridazine-4,7-diamine may vary.
| Nucleus | Chemical Shift (δ, ppm) Range | Notes |
| ¹H NMR | ||
| Aromatic-H | 6.5 - 9.0 | Location depends on substituents and specific ring position. nih.gov |
| NH₂ | Variable (e.g., 3.0 - 8.0) | Broad or sharp singlets, D₂O exchangeable. nih.govnih.gov |
| Imidazole NH | Variable (e.g., > 8.0) | Often appears downfield, D₂O exchangeable. researchgate.net |
| ¹³C NMR | ||
| Aromatic C | 100 - 160 | Includes carbons of both the imidazole and pyridazine rings. mdpi.com |
| C-NH₂ | ~150 - 165 | Quaternary carbons attached to the amino groups. |
Mass spectrometry (MS) is used to determine the molecular weight of the compound and obtain information about its fragmentation patterns. For this compound, the molecular formula is C₅H₆N₆, with an average mass of 150.145 g/mol and a monoisotopic mass of 150.065394 g/mol . epa.gov High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, which serves to confirm the elemental composition of the molecule. mdpi.com The analysis of various derivatives of related structures has been successfully carried out using both MS (B15284909) and HRMS to confirm their synthesis. nih.govmdpi.com
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts (e.g., [M+H]⁺, [M+Na]⁺) to aid in identification. uni.lu
Table 2: Predicted Mass Spectrometry Data for 1H-Imidazo[4,5-d]pyridazine-4,7-diol (a related structure)
| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 153.04071 | 126.7 |
| [M+Na]⁺ | 175.02265 | 139.4 |
| [M-H]⁻ | 151.02615 | 123.4 |
| [M+K]⁺ | 190.99659 | 134.1 |
| Data from PubChemLite for the related compound 1H-Imidazo[4,5-d]pyridazine-4,7-diol (C₅H₄N₄O₂). uni.lu |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. growingscience.com For this compound and its derivatives, the IR spectrum would be expected to show characteristic absorption bands. These include stretching vibrations for the primary amine (N-H) groups, typically seen as one or two bands in the 3200-3400 cm⁻¹ region. nih.gov The spectrum would also feature bands corresponding to C-N stretching and N-H bending vibrations, as well as aromatic C-H and C=C/C=N stretching vibrations within the fused heterocyclic ring system. mdpi.comacs.org
X-ray Crystallography of this compound and its Co-crystals/Complexes
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While the specific crystal structure for the parent this compound is not detailed in the provided results, extensive crystallographic studies have been performed on very close derivatives, such as 1H-imidazo[4,5-d]pyridazine-2,4,7-triamine perchlorate. acs.org
Table 3: Illustrative Crystallographic Data for a Derivative (1H-Imidazo[4,5-d]pyridazine-2,4,7-triamine perchlorate)
| Parameter | Polymorph α-4 | Polymorph β-4 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| Density (g cm⁻³) | 1.88 | 1.93 |
| Key Interactions | Ionic bonds, Hydrogen bonds, π–π stacking | Ionic bonds, Hydrogen bonds, π–π stacking |
| Data from a study on a closely related triamine derivative. acs.org |
Conformational Analysis and Tautomerism Studies
Heterocyclic compounds containing amine and imidazole functionalities, such as this compound, can exist in different tautomeric forms. Tautomerism is a critical consideration as different forms can exhibit distinct chemical and biological properties. mdpi.com
For the this compound core, two primary types of tautomerism are possible:
Prototropic Tautomerism: The proton on the imidazole ring can migrate between the two nitrogen atoms.
Amino-Imino Tautomerism: The amine groups on the pyridazine ring can exist in the imino tautomeric form.
Theoretical studies, often using DFT methods, are employed to investigate the relative stabilities of these potential tautomers. For the related imidazo[4,5-b]pyridine system, calculations have been used to optimize all possible tautomeric structures and identify the one with the lowest minimization energy, which corresponds to the most stable form. mdpi.com Such studies are key to understanding the predominant species present under given conditions.
Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules like this compound. mdpi.com These theoretical methods can optimize molecular geometries and predict properties that are difficult to measure experimentally. acs.org
Key applications of these calculations include:
Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com
Reactivity Sites: Generation of a Molecular Electrostatic Potential (MEP) map, which visualizes the electron density distribution on the molecule's surface. This map helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions. mdpi.com
Noncovalent Interactions: Advanced techniques like Density Overlap Indicator (DORI) analysis can be used to visualize and quantify both covalent and noncovalent interactions, such as hydrogen bonds and π–π stacking, which are crucial for understanding crystal packing and molecular recognition. acs.org
These computational approaches provide deep insights that complement experimental findings from spectroscopy and crystallography, leading to a comprehensive structural and electronic profile of the molecule. mdpi.comacs.org
Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe chemical reactivity and electronic properties. orientjchem.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as it is energetically easier to move an electron from the HOMO to the LUMO. ugm.ac.idnih.gov Density Functional Theory (DFT) is a common method used to calculate these orbital energies. riken.jp
For derivatives of the related imidazo[4,5-b]pyridine scaffold, DFT calculations have been employed to determine their FMO properties. researchgate.netuctm.edu For instance, in a study on new imidazo[4,5-b]pyridine derivatives, the HOMO-LUMO energy gap was calculated to screen their reactivity. uctm.edu The distribution of these orbitals is also key; for example, in some phenyl-3H-imidazo[4,5-b]pyridine derivatives, the HOMO is often located over the imidazole and phenyl rings, while the LUMO is distributed across the pyridine (B92270) moiety, indicating the sites for electrophilic and nucleophilic attack. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies and Gaps for Related Heterocyclic Compounds Note: These values are for illustrative purposes and represent findings for related heterocyclic structures, not this compound itself.
| Compound/Derivative Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | nih.gov |
| Imidazo[4,5-b]pyridine Derivative 4 | -6.044 | -2.436 | 3.608 | uctm.edu |
| Imidazo[4,5-b]pyridine Derivative 7 | -6.416 | -2.019 | 4.397 | uctm.edu |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive sites. orientjchem.org The MEP map illustrates the electrostatic potential on the surface of a molecule, using a color scale to indicate different potential values.
Red regions indicate the most negative potential, representing areas rich in electrons (e.g., around electronegative atoms like nitrogen or oxygen). These sites are prone to electrophilic attack.
Blue regions indicate the most positive potential, representing electron-deficient areas (e.g., around hydrogen atoms). These sites are susceptible to nucleophilic attack.
Green regions represent neutral or zero potential areas. nih.gov
MEP analysis of related imidazole and imidazo[4,5-b]pyridine derivatives consistently shows negative potential localized around the nitrogen atoms of the heterocyclic rings, confirming them as primary sites for electrophilic interaction. orientjchem.orgresearchgate.net Conversely, positive potentials are typically found around the hydrogen atoms attached to the rings or amine groups, identifying them as sites for nucleophilic interaction. nih.gov This analysis is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which are critical for biological activity.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) is a computational simulation method used to study the physical movement of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of a system, revealing conformational changes, stability, and intermolecular interactions. svkm-iop.ac.in
In drug design and molecular biology, MD simulations are frequently used to assess the stability of a ligand-protein complex. impactfactor.orgnajah.edu For example, after a potential drug molecule is "docked" into the active site of a target protein, an MD simulation can be run for a set period (e.g., 100 nanoseconds) to see if the ligand remains stably bound. svkm-iop.ac.inimpactfactor.org Key metrics analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand atoms from their initial positions. A stable RMSD value over time suggests the complex is in equilibrium. svkm-iop.ac.in
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein. svkm-iop.ac.in
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein, which are crucial for binding affinity. impactfactor.org
Studies on related imidazopyridine and pyridazine derivatives have used MD simulations to validate docking results and confirm the stability of their complexes with biological targets like kinases or viral enzymes. svkm-iop.ac.inmdpi.com These simulations provide crucial insights into the dynamic nature of the binding, which static docking models cannot capture. nih.govnih.gov
Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Cheminformatics applies computational and informational techniques to a wide range of chemical problems. A key sub-discipline is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models aim to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov
A QSAR study typically involves:
Assembling a dataset of compounds with known activities.
Calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each compound.
Using statistical methods, such as regression analysis or machine learning, to build a model that relates the descriptors to the activity. nih.gov
Validating the model to ensure its predictive power.
QSAR studies on imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives have successfully identified key structural features that determine their biological effects, such as tuberculostatic or anticancer activity. mdpi.comnih.govmdpi.com For instance, a QSAR study on imidazo[4,5-c]pyridine derivatives as angiotensin II receptor antagonists found that electronegativity and low steric bulk were favorable for activity. nih.gov Such models are highly valuable as they allow for the virtual screening of new compounds and the rational design of more potent derivatives before undertaking synthetic work. nih.gov
Molecular Interactions and Mechanistic Biochemistry of 1h Imidazo 4,5 D Pyridazine 4,7 Diamine
Target Identification and Validation Strategies (in vitro/in silico)
The identification of biological targets for imidazo[4,5-d]pyridazine derivatives and related structures often employs a combination of in silico and in vitro strategies. Computational approaches, such as molecular docking, are used to predict interactions with specific proteins, which are then validated through experimental assays.
A key target identified for nucleoside analogues containing the imidazo[4,5-d]pyridazine ring system is the West Nile Virus (WNV) NS3 protein, which possesses both nucleoside triphosphatase (NTPase) and helicase activities. nih.govnih.gov These enzymatic functions are critical for viral replication, making NS3 a prime target for antiviral agents. nih.gov
In silico design and docking studies have also been used to identify potential targets for related imidazopyridine scaffolds. For instance, lumazine (B192210) synthase from Mycobacterium tuberculosis was identified as a target for [1H,3H] imidazo[4,5-b]pyridine derivatives in the search for new antimicrobial agents. nih.govuni.lu Similarly, DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the repair of DNA double-strand breaks, was identified as a target for imidazo[4,5-c]pyridin-2-ones, highlighting their potential as radiosensitizers in cancer therapy. nih.govacs.org These strategies demonstrate a rational approach to discovering the therapeutic targets of this class of compounds.
Enzyme Inhibition Kinetics and Mechanism (in vitro studies)
In vitro studies on imidazo[4,5-d]pyridazine nucleosides have elucidated their effects on viral enzymes. Analogue HMC-HO4, identified as 1-(2′-O-methyl-β-d-ribofuranosyl)imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione, demonstrated a direct interaction with the WNV NTPase/helicase enzyme. nih.gov This interaction led to the inhibition of the enzyme's helicase activity, with a half-maximal inhibitory concentration (IC50) of 30 μM. nih.govnih.gov
A notable mechanistic finding is that these nucleoside analogues can uncouple the NTPase and helicase activities of the enzyme. nih.govnih.gov While ATP hydrolysis by the NTPase domain is required to power the unwinding of RNA or DNA by the helicase domain, the imidazo[4,5-d]pyridazine nucleosides were found to disrupt this coordinated process. nih.gov This suggests a complex mechanism of action that operates on the level of the enzyme itself, beyond simple competitive inhibition. nih.govnih.gov Comparative studies have shown that the extent of these effects is specific to the enzyme, as the impact on the related NTPase/helicase from hepatitis C virus differed. nih.govnih.gov
Receptor Binding Studies (in vitro, e.g., radioligand binding assays)
While specific receptor binding assays for 1H-Imidazo[4,5-d]pyridazine-4,7-diamine are not prominently documented, studies on structurally related heterocyclic compounds illustrate the methodologies used. For example, derivatives of 1H-imidazo[4,5-c]quinolin-4-amine have been extensively studied as positive allosteric modulators (PAMs) of the A3 adenosine (B11128) receptor (A3AR). nih.gov Radioligand binding assays using ligands like [¹²⁵I]50 are employed to characterize how these modulators affect agonist binding and dissociation at the receptor. nih.gov Such studies are crucial for determining the affinity and mechanism of action of compounds that target G-protein coupled receptors.
Furthermore, spectroscopic and molecular docking techniques have been used to study the binding interaction between a pyrazoline pyridazine (B1198779) derivative and bovine serum albumin (BSA). researchgate.net These studies help to understand the pharmacokinetics and transport of such molecules by plasma proteins. researchgate.net
Nucleic Acid Interactions (in vitro, e.g., DNA/RNA binding, G-quadruplex interactions)
Imidazo[4,5-d]pyridazine nucleosides have been shown to interact directly with nucleic acids. nih.govnih.gov These compounds, which are analogues of purine (B94841) nucleosides, are believed to interact with double-stranded DNA. nih.gov Interestingly, this interaction does not inhibit but rather facilitates the unwinding reaction mediated by the WNV NTPase/helicase. nih.govnih.gov The effect was found to be dependent on the concentration of the compounds and the duration of pre-incubation with the DNA substrate. nih.govnih.gov This modulation of DNA structure and its subsequent processing by enzymes represents a distinct mechanism compared to typical helicase inhibitors that function by blocking enzyme activity directly. nih.gov
Protein-Ligand Docking and Molecular Recognition (in silico studies)
Molecular docking simulations are a cornerstone for understanding the interactions between imidazo[4,5-d]pyridazine-based compounds and their protein targets at the atomic level.
For related imidazo[4,5-b]pyridine derivatives, docking studies with M. tuberculosis lumazine synthase (PDB: 2C92) were performed to rationalize their antimicrobial activity. nih.govuni.lu These in silico experiments revealed key interactions responsible for stabilizing the enzyme-inhibitor complex, including:
Hydrogen Bonding: For example, compound 1i formed hydrogen bonds with the GLU122C residue. nih.gov
Hydrophobic Interactions: Compound 2f showed hydrophobic interactions with GLU122C. nih.gov
Aromatic Interactions: Aromatic stacking was observed between compound 1i and the HIS28C residue. nih.gov
| Compound | Interacting Residue | Interaction Type |
|---|---|---|
| 2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine (1i) | GLU122C | Hydrogen Bond |
| 2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine (1i) | HIS28C | Aromatic |
| 4-(2-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-yl)benzene-1,3-diol (2f) | GLU122C | Hydrophobic |
Similarly, docking studies of imidazo[1,2-b]pyridazine (B131497) derivatives identified them as type I kinase inhibitors of Haspin, demonstrating shape complementarity within the ATP-binding pocket of the kinase. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Activity at the Molecular Level
SAR studies are critical for optimizing the potency and selectivity of lead compounds. For imidazo[4,5-d]pyridazine derivatives and their relatives, these studies have provided valuable insights.
In the case of imidazo[4,5-d]pyridazine nucleosides targeting the WNV helicase, the nature of the sugar moiety attached to the heterocyclic base plays a crucial role in its activity. nih.gov The antiviral activity of HMC-HO4, which has a 2'-O-methyl-ribofuranosyl group, suggests that modifications at this position are key determinants of biological function. nih.govnih.gov
For the antimicrobial imidazo[4,5-b]pyridine series, SAR analysis revealed that the nature and position of substituents on the phenyl ring attached to the imidazole (B134444) core significantly influence activity. nih.gov The order of potency for substituents was found to be Cl > NO₂ > NH₂. nih.gov
| Scaffold | Target/Activity | Key SAR Findings | Reference |
|---|---|---|---|
| Imidazo[4,5-d]pyridazine Nucleosides | WNV Helicase Inhibition | The sugar moiety (e.g., 2'-O-methyl group) is critical for antiviral activity. | nih.govnih.gov |
| Imidazo[4,5-b]pyridines | Antimicrobial | Substituents on the phenyl ring influence potency (Cl > NO₂ > NH₂). | nih.gov |
| Imidazo[4,5-c]pyridin-2-ones | DNA-PK Inhibition | The imidazo[4,5-c]pyridine-2-one core is a novel scaffold for selective kinase inhibition. | nih.gov |
Furthermore, extensive SAR studies on pyridazine-based molecules as inhibitors of amyloid fibril formation have explored the roles of bulkiness, halogen bonding, and hydrogen-bonding ability in mediating their inhibitory effects. nih.gov
Investigation of Cellular Pathway Modulation (in vitro cellular models)
The ultimate test of a compound's potential is its activity in a cellular context. In vitro cellular models are used to confirm that the molecular activity observed in biochemical assays translates to a desired effect in living cells.
The imidazo[4,5-d]pyridazine nucleoside HMC-HO4 was tested in cell culture and found to inhibit the replication of the West Nile virus. nih.govnih.gov The potency of the compound against viral replication in cells was similar to its potency for inhibiting the viral helicase, strongly suggesting that this enzyme is the primary target responsible for the antiviral effect. nih.govnih.gov These findings indicate that the compound successfully modulates the viral replication pathway within an infected cell.
Similarly, imidazo[4,5-c]pyridin-2-one inhibitors of DNA-PK were shown to radiosensitize a broad range of cancer cell lines in vitro. nih.gov This cellular effect is a direct consequence of inhibiting the DNA repair pathway, demonstrating a clear link between molecular target inhibition and cellular response. nih.gov
Fundamental Biological Activity Screening
The initial biological evaluation of a compound provides a foundational understanding of its potential interactions with biological systems. This screening typically involves a battery of standardized tests, including enzyme assays to determine effects on specific proteins, cell-based reporter assays to understand influence on cellular pathways, and general cytotoxicity assays to assess effects on cell viability. For this compound, the available research primarily focuses on its interaction with specific microbial enzymes.
Enzyme Assays
Research has identified this compound as an inhibitor of Dihydropteroate synthase (DHPS), a critical enzyme in the folate synthesis pathway of some bacteria.
A study involving virtual screening, chemical synthesis, and structural analysis identified this compound as a compound that binds to the pterin-binding site of DHPS from Bacillus anthracis. nih.gov This is significant because the sulfonamide class of antibiotics also targets DHPS, but at a different site (the p-aminobenzoic acid binding site), and resistance to these drugs is a growing problem. nih.gov By targeting the pterin (B48896) site, compounds like this compound are being investigated as a potential way to circumvent existing sulfonamide resistance mechanisms. nih.gov
Structural studies have been conducted to understand how this compound interacts with the enzyme's active site. nih.gov The crystal structure of Bacillus anthracis DHPS in complex with this compound has been determined, providing a detailed map of the binding interactions. nih.gov This information is crucial for the development of more potent and specific inhibitors that target the pterin site of DHPS. nih.gov
Table 1: Enzyme Inhibition Data for this compound
| Target Enzyme | Organism | Binding Site | Significance |
| Dihydropteroate synthase (DHPS) | Bacillus anthracis | Pterin-binding site | Potential to overcome sulfonamide resistance |
Note: Quantitative inhibition data (e.g., IC₅₀, Kᵢ) for this compound was not detailed in the available literature.
Cell-Based Reporter Assays
As of the latest available research, there is no specific information on the screening of this compound in cell-based reporter assays. Such assays are instrumental in elucidating a compound's effect on specific cellular signaling pathways, such as those involving luciferase or other reporter genes under the control of a particular promoter. While derivatives of related heterocyclic systems like imidazo[1,2-a]pyridines have been evaluated in cell-based assays for conditions like leishmaniasis, this data is not directly applicable to this compound.
In Vitro Cytotoxicity Against Cell Lines
There is currently no publicly available data on the in vitro cytotoxicity of this compound against specific cell lines. Cytotoxicity screening is a fundamental step in assessing a compound's potential as a therapeutic agent and involves testing it against a panel of cancer and/or normal cell lines to determine its effect on cell viability and proliferation.
While numerous studies have reported the cytotoxic effects of various pyridazine and imidazopyridazine derivatives against cell lines such as MCF-7 (breast carcinoma), HepG2 (liver cancer), and HCT-116 (colon cancer), these findings are for structurally distinct molecules and cannot be extrapolated to this compound.
Bioanalytical and Chromatographic Methods for 1h Imidazo 4,5 D Pyridazine 4,7 Diamine Research
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 1H-Imidazo[4,5-d]pyridazine-4,7-diamine due to its versatility and wide applicability. Reversed-phase (RP) HPLC is the most common modality employed for polar compounds of this class.
Development of a successful RP-HPLC method involves careful optimization of the stationary phase, mobile phase composition, and detector settings. Given the compound's polar and basic nature, a C18 column with a positively charged surface or one designed for polar analytes can provide superior peak shape and retention. chromatographyonline.com The mobile phase typically consists of an aqueous component and a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727). youtube.com To ensure good peak symmetry and prevent tailing, a modifier like formic acid, trifluoroacetic acid (TFA), or a buffer system (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) is often added to the mobile phase. chromatographyonline.comyoutube.com Detection is commonly achieved using a UV detector, with the wavelength optimized based on the compound's absorbance spectrum. For enhanced selectivity and sensitivity, a photodiode array (PDA) detector can be used to acquire full UV spectra, aiding in peak identification and purity assessment. mdpi.com
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides hydrophobic retention suitable for a wide range of analytes. Widely available and robust. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidic modifier protonates silanols, reducing peak tailing for basic compounds. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for RP-HPLC, providing good elution strength. |
| Gradient | 5% to 95% B over 20 minutes | A gradient elution is suitable for analyzing samples with multiple components of varying polarities and ensures the target analyte is eluted with a good peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 275 nm (or PDA 200-400 nm) | Wavelength selected based on the predicted UV absorbance maximum for the imidazopyridazine core. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification based on mass spectra. However, the direct analysis of this compound by GC-MS is challenging due to its low volatility and high polarity, stemming from the multiple nitrogen atoms and amino groups. These functional groups can lead to poor chromatographic peak shape and thermal degradation in the GC inlet. mdpi.comresearchgate.net
To overcome these limitations, chemical derivatization is an essential prerequisite for GC-MS analysis. jfda-online.com Derivatization converts the polar N-H groups into less polar, more volatile, and more thermally stable moieties. researchgate.net Common derivatization strategies for compounds with amine and amide functionalities include:
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. nih.gov
Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) introduce acyl groups, which can also enhance detectability by electron capture detection. jfda-online.com
Once derivatized, the compound can be separated on a standard non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) and detected by mass spectrometry, typically using electron ionization (EI). researchgate.net The resulting mass spectrum, with its characteristic fragmentation pattern, provides a high degree of confidence in the compound's identification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
For the sensitive and selective quantification of this compound in complex biological matrices such as plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique combines the separation power of HPLC with the high selectivity and sensitivity of triple quadrupole mass spectrometry. chromatographyonline.com
The method development begins with optimizing the HPLC separation, often using conditions similar to those described in Section 6.1, though typically with faster gradients and smaller particle size columns (UHPLC) for higher throughput. chromatographyonline.com The key to LC-MS/MS (B15284909) analysis is the optimization of the mass spectrometer parameters. The compound is ionized, commonly using electrospray ionization (ESI) in positive mode, which is well-suited for nitrogen-containing basic compounds. The protonated molecule [M+H]⁺ is then selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). nih.gov This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity, minimizing interference from matrix components. plos.org For quantitative accuracy, a stable isotope-labeled internal standard is ideally used. nih.gov
Table 2: Predicted LC-MS/MS Parameters for this compound
| Parameter | Value | Description |
|---|---|---|
| Ionization Mode | ESI Positive | Electrospray ionization is effective for polar, basic analytes. |
| Precursor Ion (Q1) | m/z 151.1 | The protonated molecular ion [C₅H₆N₆ + H]⁺. |
| Product Ion 1 (Q3) | ~m/z 134.1 | Predicted fragment corresponding to the loss of NH₃. |
| Product Ion 2 (Q3) | ~m/z 107.1 | Predicted fragment corresponding to further fragmentation of the ring structure. |
| Collision Energy | To be optimized | The voltage applied in the collision cell to induce fragmentation; optimized empirically for maximum signal. |
| Dwell Time | ~100 ms | The time spent monitoring a specific transition, balanced for sensitivity and the number of data points across a peak. |
Capillary Electrophoresis (CE) Techniques
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. wikipedia.org It offers advantages such as short analysis times, high resolution, and minimal sample and solvent consumption. umich.edu For a basic compound like this compound, Capillary Zone Electrophoresis (CZE) is the most direct mode. youtube.com
In CZE, a fused-silica capillary is filled with a background electrolyte (BGE), typically a buffer. At pH values below its pKa, the analyte will be protonated and carry a positive charge, migrating toward the cathode. The separation is influenced by both the analyte's electrophoretic mobility and the electroosmotic flow (EOF). wikipedia.org Method development involves optimizing the BGE composition, pH, and concentration, as well as the applied voltage. acs.org For separating structurally similar compounds or isomers, additives like cyclodextrins can be included in the BGE to introduce an additional separation mechanism based on host-guest interactions. Micellar Electrokinetic Chromatography (MEKC), a variant of CE, could also be employed to separate the analyte from neutral or different charged species by partitioning it with micelles added to the BGE. wikipedia.org
Sample Preparation Strategies for Complex Research Matrices
Effective sample preparation is crucial to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument, particularly for complex matrices like plasma, urine, or tissue homogenates. nih.gov
Protein Precipitation (PPT): For plasma or serum samples, PPT is a simple and rapid method to remove the bulk of proteins. nih.gov It is often performed by adding a cold organic solvent like acetonitrile or methanol. While effective for initial cleanup, it may not remove other interferences like phospholipids, which can cause ion suppression in LC-MS.
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. The choice of an appropriate organic solvent is key to selectively extracting the analyte from the aqueous biological matrix.
Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample cleanup and concentration. mdpi.comnih.gov For this compound, a mixed-mode cation-exchange sorbent could be ideal. mdpi.com This type of sorbent can retain the analyte via ion exchange and reversed-phase mechanisms. A typical workflow involves conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the purified analyte with a stronger solvent, often containing an acid or base to disrupt the ionic interaction. mdpi.com
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach, widely used for pesticide analysis, has been adapted for other analytes like heterocyclic amines in food matrices. capes.gov.br It involves an initial extraction with an organic solvent (like acetonitrile) followed by a "salting-out" step and a dispersive SPE cleanup step to remove interferences. This method could be adapted for the analysis of this compound in certain research matrices.
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic Acid |
| Methanol |
| Trifluoroacetic Acid |
| Ammonium Acetate |
| N,O-Bis(trimethylsilyl)trifluoroacetamide |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide |
| Trifluoroacetic Anhydride |
Computational Drug Discovery and Design Principles Applied to 1h Imidazo 4,5 D Pyridazine Scaffolds
Virtual Screening and Ligand-Based Design
Virtual screening (VS) is a cornerstone of modern drug discovery, allowing for the rapid, cost-effective computational screening of vast chemical libraries to identify promising hit compounds. This approach can be broadly categorized into ligand-based and structure-based methods.
Ligand-based design relies on the knowledge of known active molecules, even when the 3D structure of the biological target is unknown. Techniques such as similarity searching and quantitative structure-activity relationship (QSAR) modeling are employed. For instance, in the search for antitubercular agents, a virtual screening of the ZINC database was performed, leading to the identification of an imidazo[4,5-d]pyridazine derivative as a potent inhibitor of Mycobacterium tuberculosis thymidylate synthase (Mtb-ThyX).
Fragment-based virtual screening is another powerful technique that has been successfully applied to identify new ligands for challenging targets like kinases. nih.gov This method involves docking a library of small molecular fragments to identify those that bind to the target. These hits can then be grown or linked to create more potent lead compounds. nih.gov For example, a fragment-based screening of the ZINC database, which contains over 34 million molecules, was used to identify new potential inhibitors for Plasmodium PI4K, a critical target for antimalarial drugs. nih.gov
Collaborative virtual screening efforts have also proven effective. In one such campaign against visceral leishmaniasis, multiple pharmaceutical company libraries were screened using ligand-based similarity methods, which rapidly expanded the structure-activity relationship (SAR) knowledge for an imidazo[1,2-a]pyridine (B132010) core, a related heterocyclic system.
A typical workflow for virtual screening combines several computational tools, as illustrated in the search for Dipeptidyl peptidase-4 (DPP-IV) inhibitors. This process may involve:
Initial screening based on drug-likeness rules (e.g., Lipinski's and Veber's).
Molecular docking to predict binding affinity and interactions.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis to filter for favorable pharmacokinetic properties.
The following table showcases representative hits identified through virtual screening of various compound libraries targeting different diseases.
| Compound Library | Target | Screening Method | Identified Scaffold | Therapeutic Area |
| ZINC Database | Mtb-ThyX | Virtual Screening | Imidazo[4,5-d]pyridazine | Tuberculosis |
| ZINC Database | Plasmodium PI4KIIIβ | Fragment-based Virtual Screening | Various fragments | Malaria |
| ChemDiv | DprE1 | Pharmacophore & Docking | Various | Tuberculosis |
| Proprietary Libraries | Leishmania donovani | Similarity Screening | Imidazo[1,2-a]pyridine | Leishmaniasis |
Structure-Based Drug Design Approaches
When the three-dimensional structure of a biological target is available, structure-based drug design (SBDD) becomes a powerful tool for developing potent and selective inhibitors. Molecular docking is a key SBDD technique that predicts the preferred orientation of a ligand when bound to a target, as well as the binding affinity.
In the context of the imidazo[4,5-d]pyridazine scaffold and its relatives, molecular docking has been instrumental. For example, docking studies were performed on a ribofuranosyl derivative of imidazo[4,5-d]pyridazine to explore its potential as an antisense agent. In the development of antimicrobials, in-silico docking was used to design [1H,3H] imidazo[4,5-b] pyridine (B92270) derivatives as inhibitors of lumazine (B192210) synthase, a key enzyme in microorganisms. nih.gov These studies suggested that hydrogen bonding, hydrophobic interactions, and aromatic interactions were crucial for stabilizing the enzyme-inhibitor complex. nih.gov
Similarly, molecular dynamics (MD) simulations can complement docking studies by providing insights into the dynamic stability of the ligand-receptor complex over time. nih.gov This was utilized in the design of imidazo[4,5-c]pyridin-2-one derivatives as Src family kinase inhibitors for glioblastoma, helping to analyze the binding mode and stability of the compounds within the kinase's ATP pocket. nih.gov
The insights gained from these computational analyses are critical for structural optimization. For instance, in the development of c-Met kinase inhibitors, docking studies guided the truncation of an imidazonaphthyridinone core and the incorporation of a specific pharmacophore, leading to novel imidazopyridine-based inhibitors with nanomolar potency.
The table below summarizes key interactions identified through docking studies for related imidazopyridine scaffolds.
| Target Enzyme | Scaffold | Key Interacting Residues | Type of Interaction |
| Dihydrofolate Reductase (DHFR) | Imidazo[2',1':2,3]thiazolo[4,5-d]pyridazinone | Glu30, Trp24, Arg70, Phe31 | H-bond, π-cation, π-π interaction |
| Lumazine Synthase | [1H,3H] Imidazo[4,5-b] pyridine | (Not specified) | H-bonding, hydrophobic, aromatic |
| Src Family Kinases | Imidazo[4,5-c]pyridin-2-one | (Not specified) | H-bond (with ATP binding site) |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Optimization
A significant cause of late-stage drug candidate failure is poor pharmacokinetic properties. nih.gov In silico ADME prediction allows for the early assessment of a compound's potential to be absorbed, distributed, metabolized, and excreted by the body. nih.gov This enables chemists to prioritize compounds with more drug-like profiles and to optimize ADME properties alongside potency.
Various online tools and software packages, such as SwissADME and pkCSM, are used to calculate key physicochemical and pharmacokinetic descriptors. nih.gov These include predictions for:
Absorption: Intestinal absorption, Caco-2 permeability, and P-glycoprotein substrate/inhibitor status.
Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding.
Metabolism: Inhibition or substrate status for Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4). frontiersin.org
Excretion: Total clearance.
For instance, in silico ADMET studies on pyridazin-3-one derivatives demonstrated promising physicochemical properties, including optimal aqueous solubility and good oral bioavailability, with no predicted inhibition of cytochrome P450 enzymes. In the development of imidazo[1,2-a]pyrimidine (B1208166) derivatives, the SwissADME server was used to evaluate parameters like the partition coefficient (LogP), topological polar surface area (TPSA), and the number of rotatable bonds to ensure optimal drug-like characteristics. nih.gov Similarly, ADME prediction was employed to assess whether potent imidazo[4,5-c]pyridin-2-one kinase inhibitors met the criteria for being central nervous system (CNS) drugs. nih.gov
The following table shows representative in silico ADME predictions for related heterocyclic compounds, illustrating the types of data generated in these studies.
| Compound Class | Predicted Property | Predicted Value/Outcome | Software/Method |
| Pyridazin-3-one derivatives | Oral Bioavailability | Good | Not specified |
| Pyridazin-3-one derivatives | CYP450 Inhibition | No | Not specified |
| Imidazo[1,2-a]pyrimidine derivatives | Lipophilicity (LogP) | Optimal Range | SwissADME |
| Imidazo[4,5-b]pyridine-5-thione | Pharmacokinetics | Good | SwissADME |
| Ceftazidime (B193861) Impurities | Intestinal Absorption | Good (for some impurities) | Discovery Studio, pkCSM |
In Silico Toxicity Prediction
Early identification of potential toxicity is crucial to reduce attrition rates in drug development and minimize the need for animal testing. In silico toxicology uses computational methods to predict the adverse effects of chemicals. researchgate.net These methods analyze a compound's structure to identify toxic fragments (toxicophores) and use QSAR models to predict various toxicity endpoints.
Web servers and software like ProTox-II and Lazar can predict a range of toxicities, including: researchgate.netresearchgate.net
Hepatotoxicity (liver damage)
Carcinogenicity (cancer-causing potential)
Mutagenicity (potential to cause genetic mutations)
Immunotoxicity
Neurotoxicity frontiersin.org
For example, in a study of pyrazolylaminoquinazoline derivatives, the Lazar application was used to predict carcinogenicity and mutagenicity, while the ProTox application predicted LD50 values and toxicity classes. researchgate.net This allowed researchers to identify compounds with high potency against their target but with predicted mutagenic effects, flagging them for further investigation. researchgate.net Similarly, in silico methods were used to predict the toxicity of ceftazidime and its impurities, identifying specific structural motifs, such as the quaternary amine group on the C-3 side chain, as potential toxic functional groups. frontiersin.org These predictions are vital for quality control and for guiding the synthesis of safer drug candidates. frontiersin.org
Pharmacophore Modeling and Scaffold Hopping
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to interact with a specific biological target. nih.gov This model can then be used as a 3D query to screen virtual libraries for novel compounds that fit the model, even if they have a different underlying chemical scaffold. nih.govnih.gov
For aminopyridazine derivatives, a five-point pharmacophore model was developed consisting of two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic feature, and one aromatic ring. This model helped to understand the indispensable structural features for activity. In another study, pharmacophore mapping was used to confirm that newly designed pyridazin-3-one derivatives were compatible with the hypothesized pharmacophore model for vasorelaxant activity.
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework (scaffold) of a known active compound with a different, often isosteric, scaffold. The goal is to discover new chemical classes with improved properties, such as enhanced potency, better ADME profiles, or novel intellectual property. This technique often relies on pharmacophore models to ensure that the new scaffold maintains the crucial interactions with the target.
A study on the insecticide Dimpropyridaz, which contains a pyridazine (B1198779) moiety, used a scaffold-hopping approach to investigate the impact of replacing the 4-pyridazinyl group with other heterocycles like pyrimidinyl and pyrazinyl groups. This provided insight into the critical role of the pyridazine heterocycle for the compound's mechanism of action. The imidazo[4,5-d]pyridazine scaffold itself can be considered a result of scaffold hopping from purines, and further exploration using these computational techniques could lead to the discovery of novel derivatives with unique therapeutic applications.
The table below outlines key pharmacophoric features identified for pyridazine-related scaffolds.
| Compound Class | Key Pharmacophore Features | Target Class |
| Aminopyridazine derivatives | 2 H-bond acceptors, 1 H-bond donor, 1 hydrophobic, 1 aromatic ring | GABA-A Receptor |
| Pyridazin-3-one derivatives | 2 H-bond acceptors, 1 aromatic ring | Vasorelaxant Target (IP3) |
| COVID-19 Inhibitors | H-bond acceptor, H-bond donor | 3CLpro, RdRp |
Potential Applications and Future Research Directions for 1h Imidazo 4,5 D Pyridazine 4,7 Diamine
Role as a Chemical Probe in Biological Systems
The imidazo[4,5-d]pyridazine core is a valuable pharmacophore for the development of chemical probes to investigate complex biological systems. These molecules can act as modulators or inhibitors of specific enzymes, allowing researchers to dissect cellular pathways and validate new therapeutic targets.
Detailed research has highlighted the potential of derivatives of the imidazo[4,5-d]pyridazine system in targeting viral and bacterial enzymes. For instance, certain nucleoside analogues incorporating this scaffold have been identified as modulators of the West Nile Virus (WNV) NTPase/helicase, an enzyme essential for viral replication. nih.govnih.gov One such derivative, 1-(2′-O-methyl-β-D-ribofuranosyl)imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione (HMC-HO4), was found to directly interact with the enzyme, causing inhibition of its helicase activity with a half-maximal inhibitory concentration (IC₅₀) of 30 μM. nih.govnih.gov This inhibitory action suggests that the imidazo[4,5-d]pyridazine framework could be a starting point for creating a new class of helicase-specific antiviral agents. nih.govnih.gov The specificity of these interactions is a key finding, as the effects observed with the WNV enzyme were different from those on the related helicase from the hepatitis C virus. nih.govnih.gov
Furthermore, the imidazo[4,5-d]pyridazine scaffold has been identified as a promising starting point for developing agents against bacterial targets. In a notable study, a derivative of this system was shown to have the highest inhibitory activity against flavin-dependent thymidylate synthase (ThyX) in Mycobacterium tuberculosis. nih.gov This enzyme is a crucial target for developing new antimycobacterial drugs, positioning the imidazo[4,5-d]pyridazine structure as a valuable scaffold in this area. nih.gov
| Derivative Type | Biological Target | Key Finding | Potential Application |
|---|---|---|---|
| Imidazo[4,5-d]pyridazine Nucleoside Analogue (HMC-HO4) | West Nile Virus (WNV) NTPase/Helicase | Inhibits helicase activity with an IC₅₀ of 30 μM. nih.govnih.gov | Chemical probe for studying viral replication; scaffold for antiviral drug development. nih.gov |
| Imidazo[4,5-d]pyridazine Derivative (Compound 48) | Mycobacterium tuberculosis ThyX enzyme | Demonstrated the highest inhibitory activity in a virtual screening and crystallographic study. nih.gov | Probe for understanding mycobacterial enzyme function; scaffold for novel anti-tubercular agents. nih.gov |
Precursor for Advanced Materials (e.g., dyes, pigments, fluorescent probes, energetic materials)
The chemical structure of 1H-Imidazo[4,5-d]pyridazine-4,7-diamine suggests its utility as a building block for a variety of advanced materials. Its fused aromatic ring system and reactive amino groups are key features that can be exploited to create novel functional materials.
Dyes, Pigments, and Fluorescent Probes: The heterocyclic structure of this compound is a foundation for developing new dyes, pigments, and fluorescent probes. ontosight.ai The extended π-conjugated system is a common feature in chromophores, which are responsible for the color of dyes and pigments. The amino groups can act as powerful auxochromes, modifying the color and intensity. Related heterocyclic systems, such as imidazo[1,5-a]pyridines and imidazo[1,2-a]pyrazines, have been investigated for their fluorescence properties and their potential use as fluorophores in bioimaging and as chemosensors. rsc.orgresearchgate.netnih.gov This suggests that the imidazo[4,5-d]pyridazine core could be similarly developed into novel fluorescent materials. ontosight.ai
Energetic Materials: The high nitrogen content (46.64% by mass) and positive heat of formation inherent to many nitrogen-rich heterocyclic compounds make the imidazo[4,5-d]pyridazine scaffold a theoretical candidate for the synthesis of energetic materials. High-nitrogen compounds are sought after as they tend to release large amounts of energy upon decomposition, producing primarily dinitrogen gas (N₂), which is environmentally benign. Research into energetic materials often focuses on tetrazine and pyrazine-based derivatives, which share structural similarities with the pyridazine (B1198779) portion of the subject compound. chemistry-chemists.com The synthesis of energetic salts from N-rich heterocyclic cores is a common strategy to enhance performance while controlling sensitivity. chemistry-chemists.com The diamino substitution on the 1H-Imidazo[4,5-d]pyridazine ring further increases the nitrogen content and provides sites for forming energetic salts.
| Property | Value / Description | Implication for Advanced Materials |
|---|---|---|
| Molecular Formula | C₅H₆N₆ | High nitrogen-to-carbon ratio. |
| Nitrogen Content | 46.64% by mass | Potential as a precursor for high-nitrogen energetic materials. chemistry-chemists.com |
| Core Structure | Fused heterocyclic system (imidazole and pyridazine rings). | Provides a rigid, planar scaffold with an extended π-conjugated system, suitable for chromophores and fluorophores. ontosight.ainih.gov |
| Functional Groups | Two primary amino groups (-NH₂). | Act as reactive sites for polymerization or modification; can serve as auxochromes in dyes or as sites for salt formation in energetic materials. |
Green Chemistry Considerations in Synthesis and Application
The principles of green chemistry are increasingly important in the synthesis of heterocyclic compounds. Research on imidazopyridazine and related structures has explored more sustainable synthetic routes that offer advantages over traditional methods, which can suffer from long reaction times and low yields. rsc.org
Key green chemistry strategies applicable to the synthesis of the imidazo[4,5-d]pyridazine system include:
One-Pot and Multicomponent Reactions: Sequential one-pot protocols, where multiple reaction steps are carried out in the same vessel without isolating intermediates, improve efficiency and reduce solvent waste. nih.govrsc.org
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields. nih.govrsc.org This technique has been successfully used for the synthesis of related fused heterocyclic systems. rsc.org
Eco-Friendly Catalysts and Solvents: The development of synthetic methods using cost-effective and environmentally benign catalysts, such as molecular iodine, is a key area of green chemistry. rsc.org Furthermore, replacing hazardous organic solvents with greener alternatives like ethanol (B145695) or water is a critical consideration. nih.govmdpi.com
High Atom Economy: Synthetic designs that maximize the incorporation of all atoms from the starting materials into the final product are preferred. Multicomponent reactions are often highly atom-economical. researchgate.net
| Technique/Principle | Description | Benefit |
|---|---|---|
| Microwave-Assisted Synthesis | Utilizing microwave energy to heat reactions. rsc.org | Rapid reaction times, increased yields, and cleaner reaction profiles. nih.govrsc.org |
| One-Pot Sequential Reactions | Performing multiple synthetic steps in a single reactor without isolating intermediates. nih.gov | Reduces solvent usage, purification steps, and overall waste generation. rsc.org |
| Benign Catalysts | Employing non-toxic and cost-effective catalysts like molecular iodine. rsc.org | Avoids the use of heavy or toxic metal catalysts, leading to a more sustainable process. rsc.org |
| Green Solvents | Using environmentally friendly solvents such as ethanol or water. rsc.orgmdpi.com | Reduces environmental impact and improves the safety profile of the synthesis. |
Emerging Research Areas and Unexplored Reactivity of the Imidazo[4,5-d]pyridazine System
Despite its potential, the imidazo[4,5-d]pyridazine scaffold remains relatively under-explored in several key areas, presenting significant opportunities for future research.
Emerging therapeutic areas include the development of novel anticancer and antimalarial agents. nih.gov While some initial studies have been conducted, there is substantial scope to explore the activity of this scaffold against a wider range of cancer cell lines and parasitic infections. nih.gov A particularly pressing need is the investigation of imidazo[4,5-d]pyridazine derivatives against drug-resistant bacterial strains, an area that has not yet been thoroughly studied. nih.gov
The unexplored reactivity of the this compound molecule itself offers a rich field for chemical investigation. The two primary amino groups are nucleophilic sites ripe for derivatization via reactions such as acylation, alkylation, and Schiff base formation. The heterocyclic rings can potentially undergo various substitution reactions. This untapped reactivity allows for the creation of large chemical libraries of novel derivatives. These libraries can then be screened for a wide range of biological activities or evaluated for new material properties, unlocking the full potential of this versatile scaffold.
Challenges and Opportunities in Imidazo[4,5-d]pyridazine Research and Development
The path to translating the potential of the imidazo[4,5-d]pyridazine scaffold into practical applications involves overcoming several challenges while capitalizing on significant opportunities.
Challenges:
Synthetic Efficiency: A primary challenge has been the development of cost-effective and high-yield synthetic routes. Traditional methods can be inefficient, requiring harsh conditions or long reaction times. rsc.org
Biological Selectivity: For therapeutic applications, achieving high selectivity for the intended biological target while avoiding off-target effects is a major hurdle. For example, related kinase inhibitors have shown poor selectivity, a common challenge in drug development. nih.gov
Lack of Historical Data: For a considerable period, there was a notable lack of research on imidazopyridazines for certain applications like cancer, which means less foundational data is available to guide new research. nih.gov
Opportunities:
Addressing Drug Resistance: The rise of drug-resistant pathogens and cancers creates a critical need for new chemical entities with novel mechanisms of action. The imidazo[4,5-d]pyridazine scaffold represents an opportunity to develop therapeutics that can overcome existing resistance. nih.gov
Scaffold Versatility: The core structure is a versatile building block that can be chemically modified in numerous ways, providing access to a vast chemical space for applications in medicinal chemistry, materials science, and beyond. researchgate.net
Novel Therapeutic Targets: The demonstrated activity against enzymes like viral helicases and bacterial ThyX opens up opportunities to develop entirely new classes of antiviral and antibacterial drugs. nih.govnih.govnih.gov
Green Synthesis: There is a significant opportunity to apply modern, green synthetic methods to this class of compounds, making their production more efficient, cost-effective, and environmentally sustainable. rsc.org
Q & A
Q. What are the optimal synthetic routes for 1H-Imidazo[4,5-d]pyridazine-4,7-diamine, and how do reaction conditions influence yield and purity?
The synthesis of bi-cyclic imidazo-pyridazine derivatives often involves multi-step reactions, including cyclization and functional group modifications. For example, transition-metal-free methods using amidines and ketones under basic conditions (e.g., NaOH in pyridine at 80°C) can yield imidazolone derivatives with isolated yields up to 85% . Scaffold-guided approaches, such as bioisosteric replacement of quinolinone cores, have been employed to diversify structures while maintaining synthetic feasibility. Reaction parameters like solvent choice (e.g., pyridine for polarity control), temperature, and stoichiometry of reagents (e.g., 4.5 equivalents of NaOH) are critical for optimizing yield and minimizing side products .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Characterization typically combines spectroscopic and chromatographic techniques:
Q. What physicochemical properties (e.g., solubility, logP) are critical for its use in biological assays?
Key parameters include:
- Polar surface area (PSA) : High PSA (>80 Ų) correlates with poor blood-brain barrier permeability but improved solubility in aqueous buffers.
- LogP : Optimal range of 1–3 balances membrane permeability and solubility.
- Molecular weight : <500 Da is preferred to comply with Lipinski’s rules for drug-likeness . Computational tools like PBPK modeling predict absorption and distribution profiles early in development .
Advanced Research Questions
Q. How can inverse virtual screening (iVS) prioritize biological targets for this compound in cancer research?
iVS leverages molecular docking to screen compound libraries against cancer-relevant targets (e.g., kinases, epigenetic regulators). For example, a library of 43 bi-cyclic compounds was screened against 31 proteins involved in cancer cell proliferation. Compounds with high docking scores (ΔG < −8 kcal/mol) were prioritized for in vitro validation, such as kinase inhibition assays . Structural diversity in the library (e.g., pyrimido[4,5-d]pyridazine vs. 1,8-naphthyridin-4-one scaffolds) enhances hit identification across target classes .
Q. What strategies resolve contradictions between in silico predictions and experimental data for this compound?
Discrepancies often arise from:
- Solvent effects : MD simulations incorporating explicit solvent models improve docking accuracy.
- Protein flexibility : Ensemble docking with multiple conformations of the target (e.g., kinase active/inactive states) accounts for induced-fit binding.
- Off-target interactions : Proteome-wide affinity profiling (e.g., thermal shift assays) identifies unintended targets .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?
SAR strategies include:
- Substitution at the 4,7-diamine positions : Electron-withdrawing groups (e.g., nitro) enhance interactions with catalytic lysines in enzymes.
- Scaffold hopping : Replacing the pyridazine core with pyrimido[4,5-d]pyridazine improves metabolic stability .
- Bioisosteric replacements : Fluorine substitutions at aromatic positions increase bioavailability by reducing oxidative metabolism .
Q. What in vivo models are suitable for evaluating its pharmacokinetics and toxicity?
- Rodent models : Assess oral bioavailability (%F) and maximum tolerated dose (MTD).
- Zebrafish embryos : Rapid toxicity screening (LC₅₀ < 10 µM indicates high risk).
- PBPK modeling : Predicts human clearance rates and tissue distribution using preclinical data .
Methodological Guidance
Q. How to design a ligand-growing strategy for imidazo-pyridazine derivatives to enhance target engagement?
- Step 1 : Start with the core scaffold and grow substituents using fragment libraries (e.g., Enamine REAL Space).
- Step 2 : Prioritize fragments with complementary electrostatic properties to the target’s binding pocket.
- Step 3 : Validate using free-energy perturbation (FEP) calculations to predict binding affinity changes (ΔΔG) .
Q. What analytical methods resolve synthetic byproducts in imidazo-pyridazine synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
